molecular formula C10H7BrO3 B13053447 Methyl 7-bromobenzofuran-3-carboxylate

Methyl 7-bromobenzofuran-3-carboxylate

Cat. No.: B13053447
M. Wt: 255.06 g/mol
InChI Key: SCKOGNBHZWBHCF-UHFFFAOYSA-N
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Description

Methyl 7-bromobenzofuran-3-carboxylate (CAS 2089648-83-7) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer research. This compound features a benzofuran scaffold, a structure recognized for its diverse biological activities, and a bromine substituent that makes it a versatile intermediate for further synthetic modifications via cross-coupling reactions. Researchers utilize this methyl ester as a key precursor in the synthesis of novel benzofuran-based carboxylic acids, which have been investigated as potent and selective inhibitors of the cancer-associated carbonic anhydrase isoform hCA IX . The inhibition of hCA IX, a enzyme upregulated in hypoxic tumors and involved in cell proliferation and survival, represents a valuable therapeutic approach for targeting various malignancies . Beyond this specific application, the benzofuran core is a privileged structure in drug discovery, with studies highlighting the broad potential of benzofuran derivatives in developing anticancer agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-bromo-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKOGNBHZWBHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Methyl 7 Bromobenzofuran 3 Carboxylate

Reactivity of the Benzofuran (B130515) Nucleus Towards Electrophiles and Nucleophiles

The benzofuran ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the reactivity and regioselectivity of such reactions are influenced by the substituents on the ring. stackexchange.comuobasrah.edu.iqlibretexts.orglibretexts.org The electron-withdrawing nature of the methyl carboxylate group at the 3-position deactivates the furan (B31954) ring towards electrophilic substitution, while the bromine atom at the 7-position on the benzene (B151609) ring also exerts a deactivating inductive effect but can direct incoming electrophiles. youtube.com

Electrophilic aromatic substitution on the benzofuran nucleus generally favors the 2-position due to the stability of the resulting intermediate, which can be stabilized by the adjacent oxygen atom. stackexchange.com However, in the case of Methyl 7-bromobenzofuran-3-carboxylate, the 3-position is already substituted. Therefore, electrophilic attack would be expected to occur on the benzene ring, directed by the existing substituents. The bromine atom is an ortho-, para-director, while the benzofuran oxygen directs to the 4 and 6 positions. The interplay of these directing effects can lead to a mixture of products. For instance, bromination of a substituted 2-methyl-1-benzofuran-3-carboxylate has been shown to occur at the 4-position of the benzene ring. mdpi.com

Nucleophilic attack on the benzofuran nucleus is less common due to the ring's inherent electron density. However, in certain contexts, particularly with highly activated benzofurans or under specific catalytic conditions, nucleophilic addition or substitution can occur.

Transformations Involving the Bromine Substituent

The bromine atom at the 7-position is a versatile handle for a variety of cross-coupling reactions, most notably those catalyzed by palladium. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with vinylation of the aromatic ring. mdpi.com Similar to the Suzuki-Miyaura coupling, this reaction is a powerful tool for the elaboration of the benzofuran scaffold. The reaction of 3-(5-bromobenzofuran-2-yl)-1H-pyrazole with various terminal olefins has been shown to proceed efficiently. arkat-usa.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org This is a key transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals. The Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with various amines demonstrates the feasibility of this reaction on a bromo-substituted heterocyclic system. libretexts.orgresearchgate.net

Representative Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Substituted Heterocycles
Reaction TypeAryl Bromide SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Suzuki-Miyaura3-(5-bromobenzofuran-2-yl)-1H-pyrazolePhenylboronic acidBenzothiazole-oxime Pd(II) complexK2CO3DMF/H2O95 arkat-usa.org
Heck3-(5-bromobenzofuran-2-yl)-1H-pyrazoleStyreneBenzothiazole-oxime Pd(II) complexEt3NDMF/H2O92 arkat-usa.org
Buchwald-Hartwig7-bromo-2,3-diphenylpyrido[2,3-b]pyrazineAnilinePd2(dba)3/XPhosNaOtBuTolueneNot Reported researchgate.net

Reactions of the Carboxylate Moiety

The methyl carboxylate group at the 3-position can undergo a variety of transformations common to esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. rsc.org Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylic acid can then be used in further synthetic transformations. beilstein-journals.org

Amide Coupling: The carboxylic acid obtained from hydrolysis can be coupled with amines to form amides. This is a crucial reaction in the synthesis of many biologically active molecules. nih.govresearchgate.netyoutube.comkhanacademy.org The coupling is typically facilitated by activating agents such as carbodiimides or by converting the carboxylic acid to a more reactive species like an acid chloride. nih.gov Direct conversion of the methyl ester to an amide is also possible by heating with an amine, sometimes with a catalyst. rsc.org

Reactions of the Carboxylate Moiety
Reaction TypeStarting MaterialReagentsProductYield (%)Reference
Hydrolysis (Base-catalyzed)Ethyl 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylateKOH, EtOH/H2O2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acidGood beilstein-journals.org
Amide CouplingBenzodifuran-2-carboxylic acidOxalyl chloride, then various amines, Et3NBenzodifuran-2-carboxamidesNot Reported nih.gov
Amide Coupling3-Methyl-benzofuran-2-carboxylic acidAryl sulfonamide piperazines, EDC, HOBt, DIPEAAmide derivativesGood researchgate.net

Catalytic Reaction Mechanisms and Kinetic Studies

The synthesis and functionalization of benzofurans are often achieved through elegant catalytic cycles that offer high efficiency and selectivity.

Palladium-Catalyzed Cyclization and Carbonylation Pathways

Palladium catalysts are instrumental in the synthesis of benzofurans. uobasrah.edu.iqrsc.org One common strategy involves the coupling of a substituted phenol (B47542) with an alkyne, followed by cyclization. nih.gov Palladium-catalyzed carbonylation reactions of aryl halides are also a powerful method for introducing carbonyl groups, which can be key intermediates in benzofuran synthesis. researchgate.netnih.govresearchgate.net The mechanism of these reactions typically involves an oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of CO or an alkyne, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Gold-Catalyzed Oxidative Cyclization Pathways

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the synthesis of benzofurans through the cyclization of alkynes. rsc.orgnih.govresearchgate.net Gold catalysts are highly alkynophilic and can activate the carbon-carbon triple bond towards nucleophilic attack. nih.gov The mechanism of gold-catalyzed cyclization often involves the coordination of the gold catalyst to the alkyne, followed by an intramolecular attack of a nucleophile (such as a hydroxyl group) to form a vinyl-gold intermediate. nih.gov This intermediate can then undergo protodeauration or further reactions to yield the final benzofuran product. nih.gov In some cases, oxidative cyclization pathways are proposed, where the gold catalyst facilitates both the cyclization and an oxidation step. researchgate.net

Radical Chemistry in Benzofuran Functionalization

Radical reactions offer a complementary approach to the functionalization of benzofuran rings. researchgate.netntu.edu.sg These reactions can proceed under mild conditions and often exhibit different regioselectivity compared to ionic reactions. The generation of radical species can be initiated by various methods, including the use of radical initiators or photoredox catalysis. nih.gov For instance, heteroatom-centered anions have been utilized as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans. researchgate.netntu.edu.sg This approach allows for the introduction of various functional groups at the 3-position of the benzofuran nucleus. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of Methyl 7-bromobenzofuran-3-carboxylate. One- and two-dimensional NMR experiments provide unambiguous evidence for the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the hydrogen atoms. The aromatic region typically displays signals for the three adjacent protons on the benzene (B151609) ring (H-4, H-5, and H-6) and the isolated furan (B31954) ring proton (H-2). The spectrum is completed by a singlet corresponding to the methyl ester protons.

The ¹³C NMR spectrum reveals ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen, bromine) and the resonance effects of the benzofuran (B130515) system. Key signals include the carbonyl carbon of the ester, the carbons of the aromatic and furan rings, and the methoxy (B1213986) carbon.

Predicted NMR data based on analysis of similar benzofuran structures and standard chemical shift increments.

Table 1: ¹H NMR Data for this compound (Predicted)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.3 s -
H-4 ~7.8 d ~7.8
H-6 ~7.6 d ~7.8
H-5 ~7.3 t ~7.8

Table 2: ¹³C NMR Data for this compound (Predicted)

Carbon Chemical Shift (δ, ppm)
C=O ~163
C-7a ~152
C-2 ~148
C-3a ~129
C-4 ~128
C-5 ~126
C-6 ~123
C-3 ~117
C-7 ~110

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between J-coupled protons. sdsu.edu A key correlation sequence would be observed between H-4, H-5, and H-6, confirming their adjacent positions on the benzene ring. No other correlations would be expected due to the structural isolation of the H-2 and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. sdsu.edu It would show correlations between H-2/C-2, H-4/C-4, H-5/C-5, H-6/C-6, and the methoxy protons/methoxy carbon, confirming the one-bond C-H connectivities. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. sdsu.edu Expected key correlations include:

H-2 to C-3, C-3a, and the ester C=O.

H-4 to C-5, C-6, and C-7a.

H-6 to C-4, C-5, and C-7.

Methoxy protons to the ester C=O.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. A NOESY spectrum could potentially show a correlation between the furan proton (H-2) and the ester's methoxy protons, depending on the preferred conformation of the ester group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. The molecular formula C₁₀H₇BrO₃ corresponds to a monoisotopic mass of approximately 253.958 Da. nih.gov The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak, with the ⁷⁹Br and ⁸¹Br isotopes being in a nearly 1:1 ratio.

The fragmentation of aromatic esters typically involves cleavages alpha to the carbonyl group. libretexts.org Key fragmentation pathways for this compound would include:

Loss of the methoxy radical (·OCH₃) to form an acylium ion.

Loss of the entire methoxycarbonyl group (·COOCH₃).

Cleavage of the bromine atom (·Br).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (for ⁷⁹Br) Fragment Ion Description
254 [M]⁺ Molecular Ion
223 [M - OCH₃]⁺ Loss of methoxy radical
195 [M - COOCH₃]⁺ Loss of methoxycarbonyl radical
175 [M - Br]⁺ Loss of bromine radical

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their vibrational modes. For carboxylic acid esters, several characteristic bands are expected. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the IR spectrum.

C-O Stretches: Two distinct C-O stretching bands are anticipated: one for the C-O bond of the ester and another for the C-O-C ether linkage of the benzofuran ring.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic and furan rings.

C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene ring provide information about the substitution pattern.

C-Br Stretch: The carbon-bromine bond vibration typically appears in the lower frequency region of the IR spectrum.

Table 4: Characteristic IR and Raman Bands for this compound (Predicted)

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1710 - 1730 Strong (IR)
C=C (Aromatic) Stretch 1450 - 1600 Medium-Weak
C-O (Ester) Asymmetric Stretch 1200 - 1300 Strong (IR)
C-O (Ether) Symmetric Stretch 1000 - 1100 Medium
C-Br Stretch 500 - 650 Medium-Strong

X-ray Crystallography for Solid-State Structural Analysis

While specific X-ray crystallographic data for this compound were not found in the searched literature, analysis of related benzofuran structures provides insight into the expected solid-state conformation. jcchems.com X-ray crystallography would provide the most definitive proof of the molecular structure, yielding precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. It is expected that the benzofuran ring system itself would be essentially planar. jcchems.com The technique would also reveal the orientation of the methyl carboxylate group relative to the plane of the fused ring and detail any intermolecular interactions, such as π-stacking or halogen bonding, that stabilize the crystal packing. jcchems.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The benzofuran core is a significant chromophore. The spectrum is expected to show intense absorptions in the ultraviolet region, corresponding to π → π* transitions of the conjugated aromatic system. The presence of the bromine atom and the carboxylate group, as auxochromes, can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted benzofuran. Fluorescence spectroscopy could potentially reveal information about the molecule's excited states, although significant fluorescence is not always observed in halogenated aromatic compounds.

Table 5: Predicted Electronic Absorption Data for this compound

Transition Predicted λₘₐₓ (nm) Solvent
π → π* ~250 - 260 Ethanol (B145695)/Methanol (B129727)

Computational Chemistry and Theoretical Modeling of Methyl 7 Bromobenzofuran 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the precise analysis of molecular systems from first principles. These methods are instrumental in understanding the fundamental properties of Methyl 7-bromobenzofuran-3-carboxylate.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) has become a standard method for optimizing molecular geometries and understanding the electronic structure of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional arrangement. nih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles.

The electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. researchgate.net The MEP map can indicate regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic and nucleophilic attack. The energies of the HOMO and LUMO orbitals are vital for understanding the molecule's reactivity and its electronic absorption properties. researchgate.net

Table 1: Representative Optimized Geometric Parameters for the Benzofuran (B130515) Core of this compound (Illustrative Data Based on Similar Structures). researchgate.net
ParameterCalculated Value (B3LYP/6-31G(d,p))ParameterCalculated Value (B3LYP/6-31G(d,p))
C7-C14 Bond Length (Å)1.466C14-O15 Bond Length (Å)1.252
C14-O16 Bond Length (Å)1.278C-O Bond Angle (°) in Furan (B31954) Ring~106
C-C-O Bond Angle (°) in Furan Ring~111C-C-C Bond Angle (°) in Benzene (B151609) Ring~120

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without empirical parameterization, are highly valuable for predicting spectroscopic parameters. nih.gov For this compound, these methods can be employed to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govgithub.io

The calculated vibrational spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions. nih.gov Similarly, the prediction of 1H and 13C NMR chemical shifts can be a powerful tool for structure verification. github.ionmrdb.org While high-level methods like CCSD(T) provide benchmark accuracy, more computationally feasible methods like MP2 and specialized DFT functionals are often used for larger molecules. github.io

Table 2: Illustrative Predicted 1H NMR Chemical Shifts for this compound in CDCl3 using a DFT approach.
ProtonPredicted Chemical Shift (ppm)
H28.3 - 8.5
H47.8 - 8.0
H57.3 - 7.5
H67.6 - 7.8
OCH33.9 - 4.1

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to map out the potential energy surface of the reaction, identifying intermediates and, crucially, the transition state structures. nih.govacs.orgnih.gov This allows for the determination of activation energies, which can explain reaction rates and selectivity. For instance, in a palladium-catalyzed cyclization to form the benzofuran ring, DFT calculations can model the oxidative addition, migratory insertion, and reductive elimination steps. acs.org

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations can explore the conformational flexibility of the methyl carboxylate group and its orientation relative to the benzofuran ring. In the context of drug design, MD simulations are invaluable for studying the stability of a ligand-protein complex, analyzing how the molecule interacts with its biological target over time. nih.govnih.gov

In Silico Library Design and Virtual Screening Methodologies

The benzofuran scaffold is a common feature in many biologically active compounds. mdpi.com this compound can serve as a fragment or lead compound for the design of larger, more complex chemical libraries for drug discovery. nih.gov In silico library design involves the computational generation of a vast number of derivatives by systematically modifying the core structure. youtube.combenthamscience.com

Virtual screening is then employed to filter these large libraries against a biological target. nih.govresearchgate.net This can be done through ligand-based methods, which search for molecules with similar properties to known active compounds, or structure-based methods, which dock the library members into the active site of a protein. nih.govresearchgate.net

Structure-Based Computational Approaches

When the three-dimensional structure of a biological target is known, structure-based computational approaches like molecular docking can be used to predict the binding mode and affinity of this compound. Docking algorithms place the molecule into the active site of the protein in various orientations and conformations, scoring each pose based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy. nih.gov This information is critical for understanding the structure-activity relationship and for designing more potent analogs.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and the binding site of a target protein. For this compound, docking studies can elucidate potential protein targets and predict the binding affinity and mode of interaction, offering insights into its possible therapeutic applications.

Research on related benzofuran derivatives has demonstrated their potential as inhibitors of key proteins in cancer signaling pathways, such as Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For instance, a study on novel benzofuran hybrids identified a compound (Compound 8) that showed significant dual inhibitory activity against PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively. nih.gov

A hypothetical molecular docking study of this compound against a target like PI3K would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target protein (e.g., PI3K) would be obtained from a protein database.

Docking Simulation: Using software like AutoDock or MOE, the ligand would be placed into the defined binding site of the receptor, and various conformations would be sampled.

Scoring and Analysis: The resulting poses would be scored based on their binding energy, with lower energies indicating a more favorable interaction. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues in the binding site.

The bromine atom at the 7-position could form halogen bonds, while the carboxylate group and furan oxygen are potential hydrogen bond acceptors, all of which would contribute to the binding affinity.

Table 1: Example Binding Affinity and Interactions of a Benzofuran Derivative (Compound 8) from Docking Studies nih.gov

Target Protein Binding Affinity (kcal/mol) Interacting Amino Acid Residues Type of Interaction
PI3K (PDB: 4L23) -12.77 Val851, Lys802 Hydrogen Bond
Met922, Trp812 Hydrophobic
VEGFR-2 (PDB: 4ASD) -10.51 Cys919, Asp1046 Hydrogen Bond
Val848, Leu1035 Hydrophobic

Pharmacophore Modeling for Lead Identification

Pharmacophore modeling is a cornerstone of drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or a set of active molecules. dovepress.com This model then serves as a 3D query to screen large compound libraries for novel molecules with the desired activity.

For this compound, a pharmacophore model can be developed to identify other potential lead compounds. The key pharmacophoric features can be inferred from its chemical structure and potential interactions observed in docking studies.

The essential steps would include:

Feature Identification: Defining the key chemical features of the molecule.

Model Generation: Creating a 3D arrangement of these features with specific distance constraints.

Database Screening: Using the pharmacophore model to search for molecules in chemical databases that match the defined features and spatial constraints.

This approach helps in identifying structurally diverse compounds that retain the key interaction points necessary for biological activity.

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric Feature Structural Moiety Potential Interaction
Aromatic Ring Benzofuran core π-π stacking with aromatic residues (e.g., Trp, Tyr, Phe)
Hydrogen Bond Acceptor Carbonyl oxygen of the ester Hydrogen bonding with donor groups on the protein (e.g., -NH, -OH)
Hydrogen Bond Acceptor Oxygen atom in the furan ring Hydrogen bonding with donor groups on the protein
Halogen Bond Donor Bromine atom at the 7-position Interaction with nucleophilic atoms (e.g., backbone carbonyl oxygen)
Hydrophobic Feature Benzene ring Hydrophobic interactions with nonpolar residues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are invaluable for predicting the activity of newly designed molecules and for understanding the chemical properties that drive biological effects.

For benzofuran derivatives, SAR and QSAR studies have shown that the nature and position of substituents significantly influence their biological activity. nih.gov For example, the introduction of a bromine atom can substantially increase the lipophilicity (hydrophobicity) of the benzofuran system, which can, in turn, affect its cytotoxicity and other biological properties. nih.gov

A QSAR study on a series of derivatives related to this compound would involve:

Data Collection: Synthesizing and testing a series of analogs with varied substituents.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound. A key descriptor is the partition coefficient (logP), which measures lipophilicity.

Model Building: Using statistical methods to create an equation that correlates the descriptors with the observed biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds.

The resulting QSAR model can guide the synthesis of new derivatives with potentially enhanced activity by suggesting which modifications are likely to be beneficial. For instance, studies on other benzofurans have shown that introducing a bromine atom at certain positions can significantly increase hydrophobicity, as indicated by the calculated logP (clogP) values. nih.gov

Table 3: Theoretical logP Values (clogP) for a Series of Benzofuran Derivatives nih.gov

Compound clogP Key Structural Difference from Parent
5-hydroxy-2-methylbenzofuran-3-carboxylic acid (Parent) 1.7254 -
Methyl 5-hydroxy-2-methylbenzofuran-3-carboxylate 2.1533 Methyl ester instead of carboxylic acid
Methyl 5-methoxy-2-methylbenzofuran-3-carboxylate 2.4745 Methoxy (B1213986) group at position 5
2-bromo-5-hydroxy-3-methoxycarbonyl-benzofuran 3.0089 Bromine at position 2
2-bromo-5-hydroxy-6-bromoacetyl-benzofuran 3.3301 Bromine at position 2 and bromoacetyl group

This data illustrates that specific substitutions, particularly halogenation, can systematically alter the physicochemical properties of the benzofuran scaffold, a principle central to QSAR-based drug design. nih.gov

Advanced Applications and Research Pathways Excluding Direct Biological Efficacy/clinical Data

Methyl 7-bromobenzofuran-3-carboxylate as a Precursor in Complex Organic Synthesis

The utility of a starting material in complex synthesis is defined by its ability to be elaborated into intricate molecular structures efficiently. This compound is well-suited for this role, providing a stable core upon which additional complexity can be built.

The synthesis of polycyclic heteroaromatic systems often involves the fusion of additional rings onto a pre-existing heterocyclic core. The 7-bromo substituent on the benzofuran (B130515) ring is ideally positioned for such transformations. Palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings are powerful methods for forming new carbon-carbon bonds at this position. mdpi.com For instance, a Suzuki coupling with a suitably functionalized boronic acid could introduce a new aromatic or heteroaromatic ring. Subsequent intramolecular cyclization, potentially involving the ester group at position 3 (or a derivative thereof), could then complete the formation of a new fused ring. This strategy allows for the controlled, stepwise construction of complex, multi-ring systems that are of interest in medicinal chemistry and materials science. clockss.orgresearchgate.net

Table 1: Potential Cross-Coupling Reactions at the 7-Position

Reaction Name Coupling Partner Catalyst/Conditions (Typical) Resulting Linkage
Suzuki Coupling Aryl/Heteroaryl Boronic Acid Pd(0) catalyst, Base C-C (Aryl/Heteroaryl)
Sonogashira Coupling Terminal Alkyne Pd(0)/Cu(I) catalyst, Base C-C (Alkynyl)
Buchwald-Hartwig Amination Amine Pd(0) catalyst, Base C-N (Amino)

Many natural products contain a benzofuran core, and their total synthesis is a significant area of research. nih.gov While direct use of this compound in a completed total synthesis may not be widely documented, its structure is analogous to key intermediates. Synthetic strategies often rely on the late-stage functionalization of a core structure. The bromine atom on this compound allows for such modifications, enabling the introduction of specific side chains or ring systems found in natural products.

For example, the synthesis of various natural products involves the palladium-catalyzed coupling of a brominated aromatic core with other fragments. nih.gov The ester at the 3-position can also be a precursor to other functional groups. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol, providing further points for modification. This versatility makes it a valuable theoretical intermediate for designing syntheses of novel analogues of existing natural products.

Development of Novel Heterocyclic Systems Incorporating Benzofuran Moieties

The benzofuran scaffold can be fused or linked to other heterocyclic rings to create hybrid molecules with unique properties.

Fusing a nitrogen-containing ring to the benzofuran nucleus can be achieved through several synthetic strategies. One plausible approach involves the transformation of the methyl carboxylate group. For example, conversion of the ester to a carbohydrazide (B1668358), followed by reaction with a suitable dicarbonyl compound or its equivalent, can lead to the formation of fused pyridazine (B1198779) or other diazine rings.

Alternatively, the bromine at the 7-position can be exploited. A Buchwald-Hartwig amination could install a nitrogen-based functional group, which could then undergo an intramolecular cyclization with a group derived from the ester at position 3. Catalyst-controlled annulation reactions are also a known method for producing benzofuran-fused systems like benzofuro[3,2-b]azepines from different benzofuran precursors. researchgate.netrsc.org These methods highlight the potential pathways available for constructing fused aza-heterocycles from the target compound.

Hybrid molecules containing both benzofuran and oxadiazole rings are of scientific interest. The synthesis of such compounds often proceeds through a key intermediate: a carbohydrazide. The methyl 3-carboxylate group of this compound can be readily converted into the corresponding 7-bromobenzofuran-3-carbohydrazide via reaction with hydrazine (B178648) hydrate (B1144303). This carbohydrazide is a versatile precursor for building 1,3,4-oxadiazole (B1194373) rings. For example, reaction with a carboxylic acid followed by cyclodehydration, or reaction with carbon disulfide followed by alkylation and cyclization, can yield the desired benzofuran-oxadiazole hybrid. The bromine atom would remain available for further functionalization via cross-coupling reactions.

Table 2: Hypothetical Synthesis of a Benzofuran-Oxadiazole Hybrid

Step Reactant Reagent(s) Intermediate/Product
1 This compound Hydrazine Hydrate (N₂H₄·H₂O) 7-Bromobenzofuran-3-carbohydrazide
2 7-Bromobenzofuran-3-carbohydrazide Aromatic Carboxylic Acid, POCl₃ 2-(Aryl)-5-(7-bromobenzofuran-3-yl)-1,3,4-oxadiazole
3 7-Bromobenzofuran-3-carbohydrazide Carbon Disulfide (CS₂), KOH Potassium 2-(7-bromobenzofuran-3-carbonyl)hydrazine-1-carbodithioate

Research in Functional Materials Science

The field of functional materials science seeks organic molecules with specific electronic, optical, or physical properties. Benzofuran derivatives are known to be components of organic photovoltaics and field-effect transistors. acs.orgnih.gov The extended π-system of the benzofuran ring gives it inherent chromophoric and fluorophoric properties.

This compound serves as a potential monomer for creating novel polymers or as a building block for larger, conjugated systems. The bromine atom is a key reactive site for polymerization or for linking the molecule to other electronically active units using cross-coupling chemistry. nih.gov For example, a Yamamoto or Suzuki polymerization reaction could potentially yield poly(benzofuran) derivatives with interesting electronic properties. The ability to precisely place this functional unit within a larger macromolecular structure makes it a candidate for research into new organic semiconductors, dyes, or sensors. nih.gov

Investigation of Structure-Property Relationships for Advanced Materials

Understanding the relationship between a molecule's structure and its functional properties is critical for designing new materials. In the context of brominated heterocyclic compounds, the position and presence of the bromine atom can significantly influence the molecule's activity. For example, a study on bromo-derivatives of methylisoindigo as kinase inhibitors found that modifying the bisindole backbone with bromine led to varied anti-proliferative effects and inhibitory activity against specific kinases. nih.gov

This principle is directly applicable to derivatives of this compound. Research into benzofuran-based carbonic anhydrase inhibitors has shown that the specific substitution pattern on the benzofuran ring is crucial for both the potency and selectivity of the final compound. nih.govacs.org By systematically modifying the structure—for instance, by altering the position of the bromo group or changing the linker and terminal moieties—researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific target. Theoretical studies using methods like Density Functional Theory (DFT) can also be employed to correlate quantum chemical parameters with experimentally observed properties, as has been done for other organic dyes. researchgate.netsemanticscholar.org

Design and Synthesis of Derivatives for Targeted Biological Research

The scaffold of this compound is a promising starting point for medicinal chemistry, particularly in the synthesis of specific enzyme inhibitors.

Carbonic Anhydrase (CA) Inhibitors

Derivatives of bromobenzofuran have been successfully designed and synthesized as potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are important targets in cancer research. nih.govnih.gov In one study, novel carboxylic acid derivatives featuring a 5-bromobenzofuran (B130475) tail were linked via a ureido group to benzoic or hippuric acid moieties. nih.gov These compounds were evaluated for their ability to inhibit four hCA isoforms: hCA I, II, IX, and XII. nih.gov

Several of these benzofuran derivatives demonstrated effective and selective inhibition of the cancer-associated isoforms hCA IX and XII over the off-target cytosolic isoforms hCA I and II. nih.govacs.org Specifically, derivatives designated as 9b, 9e, and 9f acted as submicromolar inhibitors of hCA IX. nih.gov The inhibitory potency (Ki) and selectivity indices (SI) highlight the potential of these scaffolds.

Synthesis of Compounds for Antimicrobial Investigations

The benzofuran nucleus is a recurring motif in a multitude of natural and synthetic compounds that exhibit a broad spectrum of antimicrobial activities. The strategic placement of a bromine atom at the C-7 position of this compound offers a reactive handle for further molecular elaboration, enabling the synthesis of derivatives designed to probe and potentially inhibit microbial growth.

Research has demonstrated that modifications of the benzofuran structure can lead to potent antimicrobial agents. Although direct synthetic application of this compound is not extensively documented in the provided research, the principles from related syntheses can be extrapolated. For instance, the ester group at the C-3 position can be converted into a carbohydrazide. This transformation is a common step in the synthesis of various heterocyclic systems. The resulting 7-bromo-benzofuran-3-carbohydrazide can then serve as a versatile intermediate.

One established pathway involves the reaction of a benzofuran carbohydrazide with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates can subsequently be cyclized to afford 1,2,4-triazole (B32235) derivatives. The introduction of various substituted aryl or alkyl groups via the isothiocyanate allows for the creation of a library of compounds with diverse electronic and steric properties, which is a key strategy in the search for effective antimicrobial agents.

Another synthetic approach involves the conversion of the ester to an acid chloride, which can then be reacted with various amines, including those containing other heterocyclic moieties known for antimicrobial properties, such as thiazole (B1198619) or benzothiazole. This would lead to the formation of amide derivatives. The bromine at the C-7 position can also be a site for further functionalization, for example, through cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the chemical space for antimicrobial screening.

While specific compounds derived directly from this compound are not detailed in the available research, the synthetic strategies outlined above are fundamental in medicinal chemistry for the development of new antimicrobial candidates.

Design of Compounds for Anticancer Research

The benzofuran scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives reported to exhibit significant cytotoxic activity against various cancer cell lines. The bromine atom in this compound is a particularly noteworthy feature, as halogenated compounds have frequently demonstrated enhanced anticancer potential.

The design of new anticancer compounds from this compound can follow several research-proven pathways. The ester functional group is a key site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to generate libraries of amide or ester derivatives. This approach allows for the introduction of diverse functionalities that can influence the compound's interaction with biological targets.

For example, coupling the 7-bromo-benzofuran-3-carboxylic acid with substituted anilines or other amino-containing heterocyclic systems can yield novel carboxamides. Research on other benzofuran carboxamides has shown that the nature and substitution pattern of the amide portion can significantly impact cytotoxicity and selectivity against cancer cell lines.

Furthermore, the bromine atom at the C-7 position can be exploited in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions would allow for the introduction of aryl, heteroaryl, or alkynyl groups at this position, leading to a significant increase in molecular complexity and the potential for new interactions with anticancer targets.

Another strategy involves the modification of the furan (B31954) ring itself. While the starting material is a benzofuran, multi-step synthetic sequences could potentially open the furan ring and re-close it to form other heterocyclic systems, or further functionalize the existing ring.

While the direct synthesis of anticancer agents from this compound is not explicitly described in the provided search results, the chemical handles present in the molecule make it a highly attractive starting point for the application of established medicinal chemistry strategies aimed at the discovery of new and effective anticancer compounds.

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Synthesis of Benzofuran (B130515) Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of enantioselective methods for synthesizing benzofuran derivatives is a critical area of ongoing research. While traditional methods often result in racemic mixtures, modern approaches are increasingly focused on the catalytic asymmetric synthesis to produce enantiomerically pure or enriched compounds. benthamscience.com This is crucial as different enantiomers of a drug can have vastly different pharmacological effects. benthamscience.com

Significant progress has been made in the asymmetric synthesis of complex structures incorporating the benzofuran core, such as benzofuran-fused polycyclic acetals, which are present in various natural products. researchgate.net Strategies involving organocatalysis and transition-metal catalysis are at the forefront of these advancements. For instance, organocatalyzed cascade reactions have been developed to construct tricyclic furanobenzodihydropyrans with excellent enantioselectivity (up to 99% ee). researchgate.net Similarly, copper(II) catalyst systems have been used for enantioselective annulation reactions to create enantioenriched benzofurochromanes in high yields and enantiomeric excess. researchgate.net Another innovative approach involves the 1,3-dipolar cycloaddition between aurones (a class of benzofuranone derivatives) and dipoles, catalyzed by copper(I)/TF-BiphamPhos complexes, to produce highly substituted spiro[pyrrolidine-benzofuran-3-one] compounds with high yields and stereocontrol. rsc.org These methods expand the toolbox for creating chiral benzofurans, which could be applied to the synthesis of chiral analogues of Methyl 7-bromobenzofuran-3-carboxylate, opening new avenues for drug discovery. benthamscience.com

Continuous Flow Chemistry and High-Throughput Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. acs.orgazolifesciences.com This technology is particularly advantageous for handling hazardous reagents or unstable intermediates and allows for precise control over reaction parameters like temperature and mixing. azolifesciences.comresearchgate.net In the context of benzofuran synthesis, continuous flow methods have been successfully developed for producing derivatives like 3-aryl benzofuranones. nih.gov For example, a sequential flow system using a reusable heterogeneous catalyst (Amberlyst-15H) was used to prepare the commercial antioxidant Irganox HP-136, a benzofuranone derivative, in an 88% two-step yield. nih.gov Electrochemical flow systems have also been employed for the green synthesis of C-3 halogenated benzofurans without the need for transition metals or external oxidants. acs.org

Complementing flow chemistry, high-throughput screening (HTS) enables the rapid synthesis and evaluation of large libraries of compounds. nih.gov Diversity-oriented synthesis strategies are used to create libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds. acs.orgdiva-portal.org By systematically varying building blocks like salicylaldehydes and aryl boronic acids, researchers can generate extensive collections of lead-like compounds for biological screening. acs.orgdiva-portal.org For instance, a 45-compound library of benzofurans was designed and synthesized to explore anti-HCV activity following an initial HTS campaign that screened ~300,000 compounds. nih.gov The application of these automated and scalable technologies to scaffolds like this compound could dramatically accelerate the discovery of new drug candidates and functional materials.

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and chemical synthesis. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential drug targets, and even design novel molecules (de novo drug design). researchgate.netnih.govharvard.edu In the realm of drug development, ML models can predict a compound's activity, toxicity, and pharmacokinetic profile (ADME/T), significantly reducing the time and cost associated with preclinical trials. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Discovering new ways to build and modify the benzofuran core is essential for accessing novel chemical space. Research is actively focused on uncovering unprecedented reactivity patterns and transformations that go beyond classical synthetic methods. mdpi.com A recent breakthrough involves a substituent migration strategy, where treating simple phenols with alkynyl sulfoxides triggers a charge-accelerated rearrangement to produce highly substituted benzofurans from readily available starting materials. tus.ac.jpquantumzeitgeist.com This modular method provides access to diverse and complex benzofuran structures that were previously difficult to synthesize. tus.ac.jp

Other novel approaches include:

C-H Activation: Direct functionalization of the benzofuran ring's C-H bonds offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. numberanalytics.com

Photochemical Reactions: Light-induced reactions provide unique pathways for functionalizing benzofurans and constructing complex ring systems under mild conditions. rsc.orgnumberanalytics.com

Aryne Chemistry: The use of highly reactive aryne intermediates in base-mediated cyclizations with propargylic alcohols has opened up new routes to 3-spirooxindole benzofuran scaffolds. mdpi.com

Heterodienic Reactivity: Researchers have found that certain nitro-activated benzofuroxans can act as heterodienes in cycloaddition reactions, revealing a new facet of their chemical behavior. rsc.orgresearchgate.net

These innovative transformations enable the synthesis of benzofuran derivatives with previously inaccessible substitution patterns, which is critical for fine-tuning their biological and material properties.

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and operational simplicity. tandfonline.comkcl.ac.uk They allow for the rapid construction of complex molecules, such as highly functionalized benzofurans, in a one-pot fashion, avoiding time-consuming isolation and purification of intermediates.

Numerous MCRs have been developed for benzofuran synthesis:

A microwave-assisted, three-component, catalyst-free procedure has been developed to synthesize benzofuran-2-carboxamides from anilines, α-chloroacetyl chloride, and 2'-hydroxyacetophenones. kcl.ac.uk

Copper-catalyzed three-component coupling of salicylaldehydes, amines, and alkynes provides an efficient route to 2,3-disubstituted benzofurans. researchgate.netnih.gov

A novel one-pot, five-component reaction involving a Ugi-azide MCR coupled with a Pd/Cu-catalyzed intramolecular cyclization has been used to create complex tetrazole-benzofuran hybrids. rsc.org This process forms six new bonds in a single operation. rsc.org

These strategies are particularly well-suited for generating libraries of diverse compounds for drug discovery campaigns. kcl.ac.uknih.gov Applying MCRs to starting materials like this compound or its precursors could streamline the synthesis of novel derivatives, significantly enhancing the efficiency of exploring structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-bromobenzofuran-3-carboxylate, and what experimental parameters influence yield?

  • Methodology : The compound can be synthesized via benzofuran ring formation followed by bromination and esterification. A common approach involves:

Cyclization : Reacting substituted phenols with α,β-unsaturated esters under acidic conditions to form the benzofuran core .

Bromination : Electrophilic aromatic bromination at the 7-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in dichloromethane .

Esterification : Methanolysis of a carboxylic acid precursor using thionyl chloride (SOCl₂) as an activating agent .

  • Critical Parameters : Reaction temperature (e.g., bromination requires 0–5°C to avoid di-substitution), solvent polarity (e.g., DMF for cyclization), and stoichiometry of brominating agents (excess Br₂ may degrade the ester group) .

Q. How is this compound characterized structurally, and what analytical tools are essential?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C7, methyl ester at C3). Aromatic protons appear as doublets (J ≈ 8–10 Hz) due to vicinal coupling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain. Software like SHELXL refines atomic coordinates, while ORTEP-3 generates thermal ellipsoid plots .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural analysis?

  • Strategies :

Data Redundancy : Collect high-resolution datasets (e.g., synchrotron radiation) to improve signal-to-noise ratios .

Software Cross-Validation : Use SHELXD for phase determination and WinGX for symmetry checks. Disordered atoms are modeled using PART instructions in SHELXL .

Twinning Analysis : For non-merohedral twinning, employ the Hooft parameter in PLATON to refine twin laws .

  • Case Study : In a benzofuran derivative, methyl group disorder was resolved by splitting the atom into two sites with occupancy ratios refined to 0.6:0.4 .

Q. What strategies optimize regioselective functionalization of this compound for structure-activity relationship (SAR) studies?

  • Approaches :

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at C7-Br with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (LiOH, THF/H₂O) for amide coupling .
  • Electrophilic Substitution : Introduce nitro or sulfonyl groups at C5 using HNO₃/H₂SO₄ or SO₃/pyridine .
    • Challenges : Bromine’s electron-withdrawing effect directs electrophiles to C5, but steric hindrance from the ester group may reduce yields .

Q. How do computational methods complement experimental data in predicting the compound’s reactivity or supramolecular interactions?

  • Tools :

  • DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the LUMO of the ester group indicates susceptibility to nucleophilic attack .
  • Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., enzymes), leveraging crystallographic data to validate binding poses .
    • Validation : Overlay computed electrostatic potential maps with experimental Hirshfeld surfaces (CrystalExplorer) to assess hydrogen-bonding motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.